

Application Notes and Protocols for Pde4B-IN-3 Administration in Mouse Models

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Compound of Interest

Compound Name: Pde4B-IN-3

Cat. No.: B12405827

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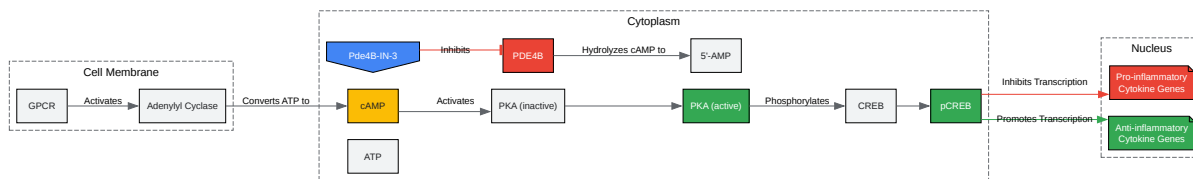
For Researchers, Scientists, and Drug Development Professionals

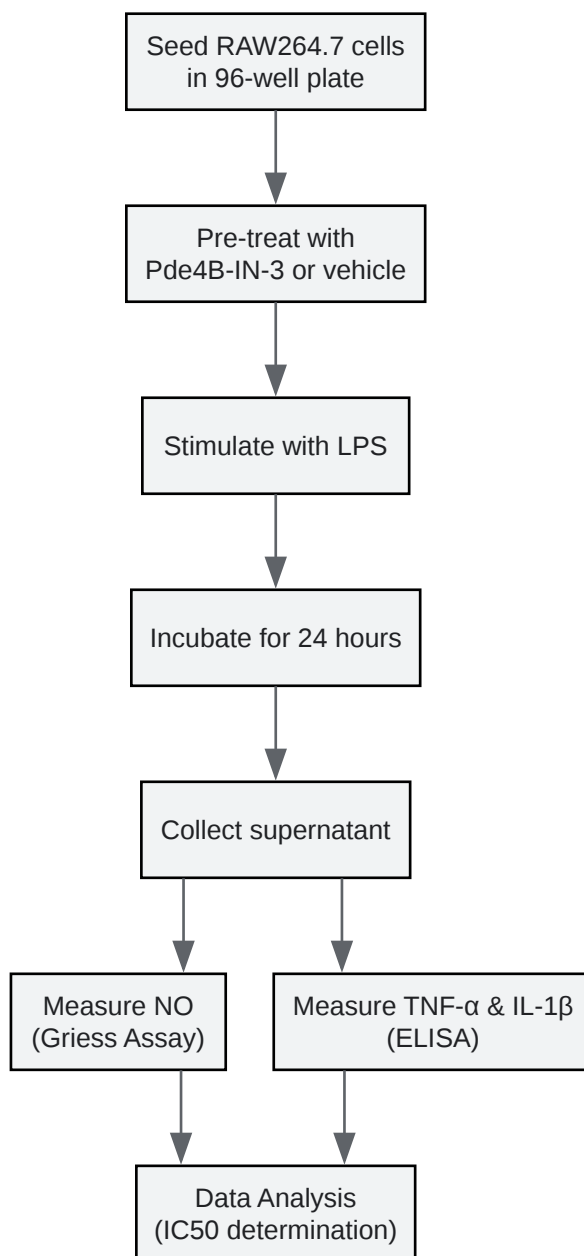
Introduction

Pde4B-IN-3 is a potent and selective inhibitor of phosphodiesterase 4B (PDE4B), an enzyme that plays a crucial role in regulating intracellular signaling pathways involved in inflammation. [1][2] By inhibiting PDE4B, **Pde4B-IN-3** prevents the degradation of cyclic AMP (cAMP), a key second messenger, leading to the suppression of pro-inflammatory responses. [1][2][3] These application notes provide a comprehensive overview of the use of **Pde4B-IN-3** in preclinical research, with a focus on its administration in mouse models of inflammation.

Mechanism of Action

Pde4B-IN-3 exerts its anti-inflammatory effects by modulating the cAMP signaling pathway. Phosphodiesterases (PDEs) are enzymes that break down cyclic nucleotides like cAMP. [3] Specifically, PDE4B hydrolyzes cAMP to 5'-AMP. Inhibition of PDE4B by **Pde4B-IN-3** leads to an accumulation of intracellular cAMP. [3] This increase in cAMP activates Protein Kinase A (PKA), which in turn initiates a signaling cascade that ultimately suppresses the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF- α), interleukin-6 (IL-6), and interleukin-1 β (IL-1 β). [3][4]





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